molecular formula C18H8BrClN2O2S B3957425 6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one

6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one

Cat. No. B3957425
M. Wt: 431.7 g/mol
InChI Key: CCCDPDDJMSBQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological agent.

Mechanism of Action

The mechanism of action of 6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that the compound has anti-inflammatory and anti-cancer effects. It has been found to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one in lab experiments is that it has shown promising results in various studies. However, one limitation is that the compound is not readily available commercially and must be synthesized in the lab.

Future Directions

There are several future directions for research on 6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one. One direction is to further investigate its potential as a pharmacological agent for the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory and anti-cancer effects. Additionally, future research could focus on developing more efficient synthesis methods for the compound.

Scientific Research Applications

The compound has shown potential as a pharmacological agent in scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-bromo-3-(6-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8BrClN2O2S/c19-10-1-4-15-9(5-10)6-12(17(23)24-15)13-8-22-14-3-2-11(20)7-16(14)25-18(22)21-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCDPDDJMSBQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC3=NC(=CN23)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one
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6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one
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6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one
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6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one
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6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one
Reactant of Route 6
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6-bromo-3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one

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